molecular formula C19H24FN3O2 B7631818 1-(8-fluoroquinolin-4-yl)-N-(3-methoxypropyl)piperidine-4-carboxamide

1-(8-fluoroquinolin-4-yl)-N-(3-methoxypropyl)piperidine-4-carboxamide

Cat. No. B7631818
M. Wt: 345.4 g/mol
InChI Key: CIDANDILBZAQDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(8-fluoroquinolin-4-yl)-N-(3-methoxypropyl)piperidine-4-carboxamide, also known as FP4CC, is a chemical compound that has been synthesized for scientific research purposes. This compound has gained attention due to its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of 1-(8-fluoroquinolin-4-yl)-N-(3-methoxypropyl)piperidine-4-carboxamide is not fully understood, but it is believed to act on various molecular targets, including enzymes and receptors. 1-(8-fluoroquinolin-4-yl)-N-(3-methoxypropyl)piperidine-4-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, leading to the inhibition of cancer cell growth. 1-(8-fluoroquinolin-4-yl)-N-(3-methoxypropyl)piperidine-4-carboxamide has also been shown to interact with the dopamine D2 receptor, which is involved in the regulation of dopamine neurotransmission.
Biochemical and Physiological Effects
1-(8-fluoroquinolin-4-yl)-N-(3-methoxypropyl)piperidine-4-carboxamide has been shown to have various biochemical and physiological effects. In cancer, 1-(8-fluoroquinolin-4-yl)-N-(3-methoxypropyl)piperidine-4-carboxamide has been found to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In neurodegenerative disorders, 1-(8-fluoroquinolin-4-yl)-N-(3-methoxypropyl)piperidine-4-carboxamide has been shown to reduce oxidative stress and inflammation, and improve cognitive function. In inflammation, 1-(8-fluoroquinolin-4-yl)-N-(3-methoxypropyl)piperidine-4-carboxamide has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

1-(8-fluoroquinolin-4-yl)-N-(3-methoxypropyl)piperidine-4-carboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. It is also stable and can be easily synthesized in large quantities. However, 1-(8-fluoroquinolin-4-yl)-N-(3-methoxypropyl)piperidine-4-carboxamide also has some limitations. It has poor solubility in water, which can limit its use in some experiments. It also has low bioavailability, which can limit its effectiveness in vivo.

Future Directions

For 1-(8-fluoroquinolin-4-yl)-N-(3-methoxypropyl)piperidine-4-carboxamide research include:
1. Development of more efficient synthesis methods to improve yield and purity.
2. Investigation of the pharmacokinetics and pharmacodynamics of 1-(8-fluoroquinolin-4-yl)-N-(3-methoxypropyl)piperidine-4-carboxamide in vivo.
3. Evaluation of the safety and toxicity of 1-(8-fluoroquinolin-4-yl)-N-(3-methoxypropyl)piperidine-4-carboxamide in animal models.
4. Exploration of the potential therapeutic applications of 1-(8-fluoroquinolin-4-yl)-N-(3-methoxypropyl)piperidine-4-carboxamide in other diseases, such as diabetes and cardiovascular diseases.
5. Identification of the molecular targets and pathways involved in the mechanism of action of 1-(8-fluoroquinolin-4-yl)-N-(3-methoxypropyl)piperidine-4-carboxamide.
Conclusion
In conclusion, 1-(8-fluoroquinolin-4-yl)-N-(3-methoxypropyl)piperidine-4-carboxamide is a chemical compound that has been synthesized for scientific research purposes. It has shown potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. 1-(8-fluoroquinolin-4-yl)-N-(3-methoxypropyl)piperidine-4-carboxamide has a complex mechanism of action and has various biochemical and physiological effects. It has several advantages for lab experiments, but also has some limitations. Further research is needed to explore the potential therapeutic applications of 1-(8-fluoroquinolin-4-yl)-N-(3-methoxypropyl)piperidine-4-carboxamide and to identify its molecular targets and pathways.

Synthesis Methods

1-(8-fluoroquinolin-4-yl)-N-(3-methoxypropyl)piperidine-4-carboxamide can be synthesized using a multistep process. The first step involves the preparation of 8-fluoroquinoline-4-carboxylic acid, which is then reacted with 3-methoxypropylamine to form 1-(8-fluoroquinolin-4-yl)-N-(3-methoxypropyl)piperidine-4-carboxamide. This compound can be purified using column chromatography to obtain a pure form of 1-(8-fluoroquinolin-4-yl)-N-(3-methoxypropyl)piperidine-4-carboxamide.

Scientific Research Applications

1-(8-fluoroquinolin-4-yl)-N-(3-methoxypropyl)piperidine-4-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. In cancer, 1-(8-fluoroquinolin-4-yl)-N-(3-methoxypropyl)piperidine-4-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurodegenerative disorders, 1-(8-fluoroquinolin-4-yl)-N-(3-methoxypropyl)piperidine-4-carboxamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In inflammation, 1-(8-fluoroquinolin-4-yl)-N-(3-methoxypropyl)piperidine-4-carboxamide has been shown to inhibit the production of inflammatory cytokines.

properties

IUPAC Name

1-(8-fluoroquinolin-4-yl)-N-(3-methoxypropyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O2/c1-25-13-3-9-22-19(24)14-7-11-23(12-8-14)17-6-10-21-18-15(17)4-2-5-16(18)20/h2,4-6,10,14H,3,7-9,11-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIDANDILBZAQDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1CCN(CC1)C2=C3C=CC=C(C3=NC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(8-fluoroquinolin-4-yl)-N-(3-methoxypropyl)piperidine-4-carboxamide

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